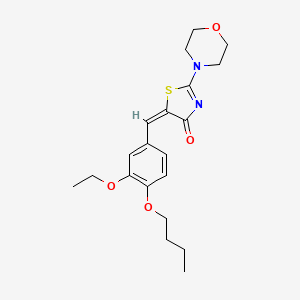

(E)-5-(4-butoxy-3-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Descripción

Propiedades

IUPAC Name |

(5E)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-3-5-10-26-16-7-6-15(13-17(16)25-4-2)14-18-19(23)21-20(27-18)22-8-11-24-12-9-22/h6-7,13-14H,3-5,8-12H2,1-2H3/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRALFWLHOVUICC-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-5-(4-butoxy-3-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one, with CAS No. 897839-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a morpholine moiety and a substituted benzylidene group. Its molecular formula is C18H24N2O2S, indicating a complex structure conducive to interactions with biological targets.

Research indicates that thiazole derivatives often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate apoptosis and cell cycle progression.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented below:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Cytotoxicity | |

| Antimicrobial | Bacterial strains | Inhibition of growth | |

| Anti-inflammatory | Inflammatory cytokines | Reduction in production |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cell death at concentrations above 10 µM, suggesting potential as an anticancer agent.

- Antimicrobial Effects : Another investigation focused on the compound's activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15 to 30 µg/mL.

- Anti-inflammatory Properties : Research assessing the compound's effect on pro-inflammatory cytokines showed a decrease in TNF-alpha and IL-6 levels in vitro, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent studies have employed various bioassays to evaluate the biological activity of this compound:

- Bioactivity Screening : High-throughput screening techniques have identified this compound as active against several protein targets relevant to cancer therapy.

- Structure-Activity Relationship (SAR) : Modifications to the benzylidene portion have been explored to enhance potency and selectivity for specific targets.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of thiadiazole can inhibit the growth of various pathogenic bacteria and fungi. The compound has shown promise in preliminary screenings against several strains of bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival. Preliminary results indicate that it may selectively target cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of protein kinases involved in cancer progression and as a modulator of enzyme activity related to inflammation .

Pesticidal Activity

In agricultural contexts, the compound has been evaluated for its pesticidal properties. Its structural features suggest that it may act as a novel pesticide or herbicide, targeting specific pests or weeds without affecting non-target species. This is particularly valuable in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .

Plant Growth Regulation

Additionally, there is emerging evidence that thiadiazole derivatives can act as plant growth regulators. The compound may enhance growth rates or stress resistance in certain plants, contributing to improved agricultural productivity under adverse conditions .

Polymer Chemistry

The unique chemical structure of N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide also lends itself to applications in materials science. It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or improved mechanical strength .

Conductive Materials

Recent studies have explored the use of this compound in the development of conductive materials for electronic applications. Its ability to form stable complexes with metals may allow for the creation of novel conductive pathways within polymer composites .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 5-(hetarylmethylidene)-2-morpholinothiazol-4(5H)-ones. Key structural analogs from the evidence include:

Key Structural Differences:

- Substituents on the Benzylidene Moiety: The target compound’s 4-butoxy-3-ethoxy groups introduce significant lipophilicity compared to the heteroaryl groups (e.g., pyrazole, imidazole) in analogs like 6a–6c. This may enhance membrane permeability but reduce aqueous solubility .

- Configuration (E vs. Z): Most analogs in the evidence are Z-configured due to synthetic routes involving Knoevenagel condensations . The E-configuration in the target compound could alter binding modes to biological targets.

Physical and Spectroscopic Properties

Comparative data from analogs (Table 1):

Insights:

- The alkoxy groups in the target compound would likely downfield-shift aromatic protons in $ ^1H $-NMR compared to heteroaryl analogs .

- Higher molecular weight of the target compound (due to butoxy/ethoxy) may reduce volatility, complicating MS analysis without soft ionization techniques.

Antitumor Activity

- Compound 3c : Exhibited GI$_{50}$ = 0.62 μM against HOP-92 (non-small cell lung cancer). The 4-chloro-3-methylpyrazole substituent likely enhances DNA intercalation or kinase inhibition.

Antifungal Activity

- Compound 3e : Showed broad-spectrum activity (MIC = 3.9 μg/mL against Saccharomyces cerevisiae). The ethylidene group may facilitate membrane disruption.

- Target Compound: Increased lipophilicity from butoxy/ethoxy might enhance fungal cell wall penetration, but could also increase toxicity to mammalian cells .

Q & A

Q. Table 1: Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | >75% yield |

| Base | K₂CO₃ (1.5 eq.) | Minimal side products |

| Reaction Time | 6–8 hours | Maximizes conversion |

Advanced: How can regioselectivity challenges in the benzylidene substitution step be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors. The 4-butoxy-3-ethoxy substituent on the benzaldehyde creates steric hindrance, favoring the E-isomer. Strategies include:

- Microwave-assisted synthesis : Enhances reaction uniformity and reduces by-products .

- Catalytic additives : Lewis acids like ZnCl₂ can direct substitution patterns .

- Computational modeling : DFT calculations predict favorable transition states for the E-configuration .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirms regiochemistry (e.g., E vs. Z isomer) via coupling constants in the benzylidene proton region .

- HPLC : Monitors purity (>95%) and identifies side products .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:

X-ray crystallography provides unambiguous confirmation of:

- Stereochemistry : Distinguishes E/Z isomers via torsion angles .

- Intermolecular interactions : Hydrogen bonding with morpholine oxygen informs solubility and stability .

Example : A related thiazol-4(5H)-one derivative showed a 168.5° dihedral angle between benzylidene and thiazole rings, confirming the E-configuration .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

Prioritize assays aligned with structural analogs:

- Anticancer : MTT assay against HeLa or MCF-7 cell lines .

- Anti-inflammatory : COX-2 inhibition ELISA .

- Antimicrobial : Broth microdilution for Gram-positive bacteria .

Advanced: How can molecular docking elucidate the mechanism of anticancer activity?

Answer:

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to morpholine’s affinity for ATP-binding pockets .

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Validation : Compare docking scores with experimental IC₅₀ values to refine models .

Basic: How can solubility challenges in in vitro assays be mitigated?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability .

- Surfactants : Polysorbate-80 improves aqueous dispersion .

- Salt formation : Morpholine’s basicity allows HCl salt preparation for enhanced solubility .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions often arise from assay variability. Systematic approaches include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .

- Dose-response curves : Calculate EC₅₀ values under consistent conditions (pH, serum content) .

- Meta-analysis : Compare data across analogs (e.g., 4-ethoxy vs. 4-butoxy derivatives) to identify substituent effects .

Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?

Answer:

Q. Table 2: SAR of Benzylidene-Thiazole Derivatives

| Substituent | Bioactivity (IC₅₀, μM) | Key Finding |

|---|---|---|

| 4-Methoxy | 12.3 (EGFR) | High potency |

| 4-Butoxy-3-ethoxy | 8.7 (VEGFR) | Enhanced selectivity |

| 3-Nitro | 23.1 (EGFR) | Reduced solubility |

Advanced: How to design multi-step syntheses for derivatives with improved pharmacokinetics?

Answer:

- Step 1 : Introduce polar groups (e.g., hydroxyl) via Sonogashira coupling to enhance solubility .

- Step 2 : Protect sensitive functionalities (e.g., morpholine) with Boc groups during subsequent reactions .

- Step 3 : Conduct in vivo PK studies (e.g., rodent models) to optimize half-life and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.